molecular formula C13H19NO5 B1377979 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid CAS No. 1419100-98-3

2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B1377979
CAS No.: 1419100-98-3
M. Wt: 269.29 g/mol
InChI Key: KMDJCCBSGFKRFR-UHFFFAOYSA-N
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Description

2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, followed by selective functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve protecting groups to ensure the correct formation of the cyclopenta[c]pyrrole ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclopentanecarboxylic acid

  • Pyrrole derivatives

  • Boc-protected amino acids

Uniqueness: 2-Boc-5-oxo-octahydro-cyclopenta[c]pyrrole-1-carboxylic acid stands out due to its unique structural features, which include the presence of the Boc-protecting group and the octahydro-cyclopenta[c]pyrrole ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(18)14-6-7-4-8(15)5-9(7)10(14)11(16)17/h7,9-10H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDJCCBSGFKRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801119222
Record name Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419100-98-3
Record name Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419100-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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